4-O-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1-O-(2-methylpropyl) 2-phenylbutanedioate;oxalic acid
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Overview
Description
4-O-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1-O-(2-methylpropyl) 2-phenylbutanedioate;oxalic acid is a complex organic compound that features a unique bicyclic structure. This compound is part of the tropane alkaloid family, known for their significant biological activities. The presence of the 8-azabicyclo[3.2.1]octane scaffold is central to its structure, contributing to its diverse chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1-O-(2-methylpropyl) 2-phenylbutanedioate involves multiple steps. One common method starts with the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through the stereoselective formation of an acyclic starting material containing all the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as active nickel, and specific reagents, like sodium acetate, are common in these processes .
Chemical Reactions Analysis
Types of Reactions
4-O-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1-O-(2-methylpropyl) 2-phenylbutanedioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions often involve specific temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-O-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1-O-(2-methylpropyl) 2-phenylbutanedioate has a wide range of scientific research applications:
Chemistry: It is used as a key intermediate in the synthesis of various organic compounds.
Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The 8-azabicyclo[3.2.1]octane scaffold plays a crucial role in its biological activity, allowing it to bind to receptors and enzymes, thereby modulating their function . This interaction can lead to various physiological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Tropine: Another tropane alkaloid with a similar bicyclic structure.
Atropine: A well-known tropane alkaloid used in medicine.
Scopolamine: Another tropane alkaloid with significant biological activity.
Uniqueness
4-O-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1-O-(2-methylpropyl) 2-phenylbutanedioate stands out due to its specific substitution pattern and the presence of the oxalic acid moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
114648-86-1 |
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Molecular Formula |
C24H33NO8 |
Molecular Weight |
463.5 g/mol |
IUPAC Name |
4-O-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1-O-(2-methylpropyl) 2-phenylbutanedioate;oxalic acid |
InChI |
InChI=1S/C22H31NO4.C2H2O4/c1-15(2)14-26-22(25)20(16-7-5-4-6-8-16)13-21(24)27-19-11-17-9-10-18(12-19)23(17)3;3-1(4)2(5)6/h4-8,15,17-20H,9-14H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
HYMSHUSUVPEZNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C(CC(=O)OC1CC2CCC(C1)N2C)C3=CC=CC=C3.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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